3,4-Dibromo-5,7-dimethylquinoline
Description
3,4-Dibromo-5,7-dimethylquinoline (CAS: 1208501-75-0) is a halogenated quinoline derivative featuring bromine atoms at the 3- and 4-positions and methyl groups at the 5- and 7-positions of the quinoline scaffold. Quinoline derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . The bromine substituents enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding), while the methyl groups influence steric effects and solubility . Its structural complexity and functionalization make it a candidate for exploring supramolecular architectures and catalytic processes .
Properties
CAS No. |
1210901-34-0 |
|---|---|
Molecular Formula |
C11H9Br2N |
Molecular Weight |
315.008 |
IUPAC Name |
3,4-dibromo-5,7-dimethylquinoline |
InChI |
InChI=1S/C11H9Br2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3 |
InChI Key |
FCNMUGPVUBIZQA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2Br)Br)C |
Synonyms |
3,4-Dibromo-5,7-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-4,7-dimethylquinoline (CAS: 103858-48-6)
- Structure : Single bromine at the 2-position, methyl groups at 4 and 7.
- Properties : The bromine’s position alters electronic distribution, reducing steric hindrance compared to 3,4-dibromo derivatives. This may enhance reactivity in cross-coupling reactions.
- Applications : Used as a building block in organic synthesis, but its lower halogen density limits halogen-bond-driven crystallinity .
4,7-Dibromo-6-methylquinoline (CAS: 1189107-21-8)
- Structure : Bromines at 4 and 7, methyl at 6.
- Properties: The symmetric bromination pattern (4,7) may favor π-π stacking, while the methyl group at 6 introduces steric constraints. Molecular weight (300.98 g/mol) is lower than 3,4-dibromo-5,7-dimethylquinoline due to fewer methyl groups .
3,4-Dichloro-6,7-dimethylquinoline (CAS: 1204811-00-6)
8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate
- Structure : Hydroxy group at 8, methyl at 5 and 7, protonated N1.
- Properties: The hydroxy group enables extensive hydrogen bonding (O–H···Cl, N–H···O), forming layered crystal structures. π-π interactions (3.52–3.78 Å) stabilize the lattice, a feature less pronounced in non-hydroxylated quinolines .
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Type/Position | Methyl Positions | Key Interactions |
|---|---|---|---|---|---|
| This compound | C₁₁H₉Br₂N | 367.91 (calculated) | Br (3,4) | 5,7 | Halogen bonding, π-π |
| 2-Bromo-4,7-dimethylquinoline | C₁₁H₁₀BrN | 236.11 | Br (2) | 4,7 | Limited halogen bonding |
| 4,7-Dibromo-6-methylquinoline | C₁₀H₇Br₂N | 300.98 | Br (4,7) | 6 | π-π stacking |
| 3,4-Dichloro-6,7-dimethylquinoline | C₁₁H₉Cl₂N | 226.10 | Cl (3,4) | 6,7 | Weak halogen bonding |
- Reactivity: Brominated quinolines (e.g., this compound) exhibit higher electrophilicity than chlorinated analogs, favoring nucleophilic substitution .
- Crystallinity: Hydroxy-containing derivatives (e.g., 8-hydroxy-5,7-dimethylquinolinium chloride) form hydrogen-bonded networks, while brominated quinolines rely on halogen and π-π interactions .
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